Product packaging for Methyl 5-bromo-3-oxoindoline-2-carboxylate(Cat. No.:)

Methyl 5-bromo-3-oxoindoline-2-carboxylate

Cat. No.: B13112553
M. Wt: 270.08 g/mol
InChI Key: MROFSEPXPWFFDI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-oxoindoline-2-carboxylate is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO3 B13112553 Methyl 5-bromo-3-oxoindoline-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 5-bromo-3-oxo-1,2-dihydroindole-2-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-15-10(14)8-9(13)6-4-5(11)2-3-7(6)12-8/h2-4,8,12H,1H3

InChI Key

MROFSEPXPWFFDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)C2=C(N1)C=CC(=C2)Br

Origin of Product

United States

Reaction Chemistry and Chemical Transformations of Methyl 5 Bromo 3 Oxoindoline 2 Carboxylate

Reactivity of the Bromine Substituent at the 5-Position

The carbon-bromine bond at the C-5 position of the indoline (B122111) ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The bromine atom on the electron-rich indole (B1671886) core is well-suited to participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling provides a reliable method for creating C-C bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. tandfonline.com This reaction is widely used to synthesize biaryl compounds and other substituted aromatics. For Methyl 5-bromo-3-oxoindoline-2-carboxylate, a Suzuki reaction would replace the bromine atom with a variety of aryl or vinyl substituents. While specific examples for this exact substrate are not extensively detailed in the literature, the reactivity of similar 5-bromoindole (B119039) and 5-bromoindazole systems is well-established, suggesting this transformation is highly feasible. nih.govgatech.edu The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. tandfonline.com

Reaction Coupling Partner Typical Catalyst Typical Base Product Type
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Na₂CO₃5-Aryl/Vinyl-3-oxoindoline
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ with phosphine (B1218219) ligandNaOt-Bu, K₃PO₄5-Amino-3-oxoindoline

The Buchwald-Hartwig amination is a complementary palladium-catalyzed reaction for the formation of C-N bonds. thinkswap.com It involves the coupling of an aryl halide with a primary or secondary amine. This reaction would allow for the introduction of a wide range of amino groups at the 5-position of the indoline core, a common motif in pharmacologically active molecules. The choice of palladium precursor and, critically, the phosphine ligand is essential for achieving high yields. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. thinkswap.com

Nucleophilic Aromatic Substitution (SNAr) on Brominated Indoline Systems

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. organic-chemistry.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction.

In the case of this compound, the indoline ring itself is relatively electron-rich. While the 3-oxo group and the 2-carboxylate group do exert an electron-withdrawing effect, they are not in the optimal ortho or para positions to strongly activate the C-5 bromine for SNAr. Therefore, displacing the bromine with a nucleophile via a classical SNAr mechanism is expected to be challenging and would likely require harsh reaction conditions or a very powerful nucleophile. organic-chemistry.org Palladium-catalyzed methods like the Buchwald-Hartwig amination are generally far more efficient for introducing nucleophiles at this position on such heterocyclic systems. acs.org

Transformations Involving the 3-Oxo Group

The ketone functionality at the C-3 position is a hub for a variety of chemical transformations, including condensations, reductions, and reactions involving the adjacent enolizable C-2 position.

Carbonyl Condensation Reactions

The 3-oxo group can react with various nucleophiles in condensation reactions. A particularly relevant transformation is the reaction with hydrazine (B178648) derivatives or other nitrogen nucleophiles. For instance, the closely related compound 5-bromoisatin (B120047) readily undergoes a condensation reaction with S-methyldithiocarbazate to form a dithiocarbazate imine derivative. rsc.org Similarly, this compound is expected to react with amines, hydroxylamines, and hydrazines to form the corresponding imines, oximes, and hydrazones.

Furthermore, the 3-oxo group can participate in aldol-type or Knoevenagel condensations if a suitable carbanion or active methylene (B1212753) compound is used as the nucleophile. acs.orgresearchgate.net These reactions typically require basic or acidic conditions to proceed and result in the formation of a new C-C bond at the C-3 position, often with subsequent dehydration to form an exocyclic double bond.

Reduction of the Oxo Group

The 3-oxo group can be reduced to either a hydroxyl group (3-hydroxyindoline) or completely removed to a methylene group (indoline).

Reduction to an Alcohol: Selective reduction of the ketone to a secondary alcohol can be achieved using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reagent often capable of reducing ketones without affecting esters, making it a suitable choice for converting this compound to Methyl 5-bromo-3-hydroxyindoline-2-carboxylate. acs.org Combinations of NaBH₄ with carboxylic acids can also be used, sometimes offering different selectivity. rsc.orgacs.org

Complete Deoxygenation: Complete removal of the carbonyl oxygen to form a CH₂ group can be accomplished under more forceful conditions. The Wolff-Kishner reduction , which involves the formation of a hydrazone intermediate followed by treatment with a strong base (like KOH) at high temperatures, is a classic method for this transformation. tandfonline.comthinkswap.comproquest.comacs.org This would convert the 3-oxoindoline scaffold to the corresponding 5-bromoindoline-2-carboxylate.

Catalytic Hydrogenation: Catalytic hydrogenation using catalysts like platinum or rhodium can also be employed. Depending on the catalyst and conditions, this method can reduce the 3-oxo group. nih.gov However, care must be taken as catalytic hydrogenation can also affect other parts of the molecule, such as the bromine substituent (hydrodehalogenation) or the aromatic ring itself under more vigorous conditions. tcichemicals.comwright.edu

Reduction Type Reagent/Condition Product Functional Group at C-3
Ketone to AlcoholSodium Borohydride (NaBH₄)Hydroxyl (-OH)
DeoxygenationHydrazine, KOH (Wolff-Kishner)Methylene (-CH₂)
HydrogenationH₂, Pt/C or Rh catalystHydroxyl or Methylene

Enolate Chemistry and Alpha-Functionalization at C-2

The proton at the C-2 position is acidic due to its position between two electron-withdrawing groups: the 3-oxo group and the 2-carboxylate group. This acidity allows for the formation of an enolate anion upon treatment with a suitable base.

The formation of this enolate is crucial as it acts as a potent carbon nucleophile. This enolate can then react with various electrophiles in alpha-functionalization reactions to introduce substituents at the C-2 position.

Alkylation: The enolate can be alkylated by reacting it with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction. This forms a new C-C bond and creates a quaternary center at C-2.

Aldol (B89426) and Claisen-type Reactions: The enolate can also act as the nucleophilic partner in aldol reactions (reacting with aldehydes or ketones) or Claisen condensations (reacting with esters), further extending the carbon skeleton.

The ability to generate an enolate at C-2 makes this compound a valuable building block for synthesizing C-2 substituted indoline derivatives.

Reactions at the Indoline Nitrogen Atom

The nitrogen atom of the indoline ring is a key site for functionalization, allowing for the introduction of various substituents through alkylation and acylation reactions.

The secondary amine of the indoline core can be readily alkylated or acylated to introduce a wide range of substituents.

N-Alkylation: The N-alkylation of indoline derivatives can be achieved using various alkylating agents in the presence of a base. mdpi.com For instance, the reaction with alkyl halides, such as benzyl bromide, in the presence of a base like potassium carbonate, can introduce an alkyl group onto the nitrogen atom. mdpi.com The choice of base and solvent is crucial for optimizing the reaction conditions and yield. While specific conditions for this compound are not extensively detailed in the available literature, general protocols for the N-alkylation of similar heterocyclic systems, such as diazaoxindoles, often employ bases like sodium hydroxide (B78521) or butyllithium (B86547) with alkylating agents like methyl iodide or benzyl bromide. nih.gov

N-Acylation: N-acylation introduces an acyl group to the indoline nitrogen, typically forming an amide linkage. This transformation can be accomplished using acylating agents like acid chlorides or anhydrides. A chemoselective method for the N-acylation of indoles involves the use of thioesters as the acyl source in the presence of a base such as cesium carbonate in a solvent like xylene at elevated temperatures. beilstein-journals.orgnih.gov This method has been shown to be effective for a variety of substituted indoles and could likely be applied to this compound. beilstein-journals.orgnih.gov The reaction proceeds through the deprotonation of the indole nitrogen by the base, followed by nucleophilic attack on the thioester. beilstein-journals.orgnih.gov

Reagent ClassSpecific Reagent ExampleProduct Type
Alkyl HalideBenzyl bromideN-Alkylindoline
ThioesterS-methyl butanethioateN-Acylindoline

Modifications at the 2-Carboxylate Group

The methyl ester at the 2-position of the indoline ring is another key site for chemical modification, allowing for hydrolysis, transesterification, and amidation reactions.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgmnstate.edu A common method involves refluxing the ester with a base such as sodium hydroxide in a mixture of methanol (B129727) and water. chemicalbook.com Subsequent acidification with an acid like hydrochloric acid protonates the carboxylate salt to yield the free carboxylic acid. chemicalbook.com This transformation is a fundamental step in the synthesis of many derivatives, as the resulting carboxylic acid can be further functionalized.

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting the methyl ester with ethanol (B145695) in the presence of an acid catalyst would yield the corresponding ethyl ester. This reaction is typically performed using the desired alcohol as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com

The methyl ester can be converted into an amide through aminolysis, which involves reacting the ester with an amine. This reaction can be facilitated by reagents such as sodium amidoboranes, which allow for the direct amidation of esters at room temperature without the need for a catalyst. nih.gov Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine to form an amide. This is often achieved by first activating the carboxylic acid with a coupling agent. One such method involves the in situ generation of a reactive intermediate from trimethyl phosphite (B83602) and iodine to promote the amidation. researchgate.net Other derivatives can also be prepared from the carboxylic acid, such as acid chlorides by reaction with thionyl chloride, which can then be reacted with a variety of nucleophiles. google.com

ReactionReagentsProduct
HydrolysisNaOH, H₂O/MeOH then HCl5-bromo-3-oxoindoline-2-carboxylic acid
TransesterificationR'OH, H⁺ or RO⁻This compound
AmidationR'R''NHN,N-disubstituted-5-bromo-3-oxoindoline-2-carboxamide

Ring-Opening and Rearrangement Reactions within the Indoline Framework

The strained ring system of indoline derivatives can undergo ring-opening and rearrangement reactions under certain conditions, leading to the formation of different heterocyclic structures. For instance, oxindole (B195798) derivatives, which are structurally similar to this compound, are known to undergo ring expansion to form quinolinones. nih.gov One proposed mechanism for such a transformation involves the formation of a cyclopropanol (B106826) intermediate followed by rearrangement. nih.gov Another pathway for the transformation of indoles into quinolines involves a cyclopropanation-ring expansion reaction. beilstein-journals.org While specific examples involving this compound are not prevalent, the inherent strain and reactivity of the indoline core suggest its potential to participate in such skeletal reorganizations. Ring-opening reactions of aziridine-fused indolines, which can be generated from indoles, are also a known method for introducing further structural diversity. researchgate.net

Advanced Spectroscopic and Structural Characterization of Methyl 5 Bromo 3 Oxoindoline 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

While specific experimental data for Methyl 5-bromo-3-oxoindoline-2-carboxylate is not widely published, its spectral characteristics can be reliably predicted based on extensive data available for 5-bromo-isatin, oxindole (B195798), and other indole (B1671886) derivatives.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the structure. The aromatic region would feature signals for the three protons on the substituted benzene ring. Due to the bromine at C5, H4 would appear as a doublet, H6 as a doublet of doublets, and H7 as a doublet. The N-H proton of the indoline (B122111) ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to the deshielding effects of the adjacent carbonyl groups and potential hydrogen bonding. The methyl ester group will present as a sharp singlet, while the proton at the C2 position, being adjacent to two carbonyl functionalities, is also expected to be a singlet in a relatively deshielded environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-H10.5 - 11.5br s (broad singlet)N/A
H4~7.7d (doublet)~2.0
H6~7.6dd (doublet of doublets)J ≈ 8.5, 2.0
H7~6.9d (doublet)~8.5
C2-H~4.9s (singlet)N/A
-OCH₃~3.8s (singlet)N/A

Note: Predicted values are based on analysis of structurally similar compounds, such as derivatives of 5-bromoisatin (B120047). researchgate.net

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct carbon signals are anticipated. Two signals in the downfield region (160-180 ppm) would correspond to the carbonyl carbons of the C3-ketone and the C2-ester. The six carbons of the aromatic ring would appear between 110 and 150 ppm, with the carbon bearing the bromine atom (C5) being significantly influenced by the halogen's electronic effects. The sp³-hybridized C2 carbon and the methyl carbon of the ester group would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ketone, C3)~180
C=O (Ester)~165
C7a~145
C3a~135
C6~130
C4~125
C5~117
C7~112
C2~65
-OCH₃~53

Note: Predicted values are based on the analysis of substituted oxindoles and related heterocyclic systems.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are critical.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be used to confirm the connectivity of the aromatic protons, showing a cross-peak between H6 and H7, as well as between H6 and H4, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the signals for the protonated carbons: C4, C6, C7, C2, and the methyl carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would be dominated by characteristic absorptions from its N-H and carbonyl groups.

The presence of multiple functional groups leads to a complex but informative IR spectrum. For the parent compound isatin (B1672199), a broad band corresponding to the N-H stretching vibration is observed around 3188 cm⁻¹. researchgate.net Similarly, a broad absorption is expected for the N-H group in the title compound, typically in the range of 3200-3400 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding.

A key feature would be the carbonyl (C=O) stretching absorptions. The molecule contains two distinct carbonyl groups: a ketone at C3 (part of a five-membered lactam ring) and an ester at C2. The C3-keto group is expected to show a strong absorption band around 1740-1760 cm⁻¹. The C2-ester carbonyl group would also exhibit a strong absorption band, typically in the 1735-1750 cm⁻¹ region. The precise positions can be influenced by conjugation and ring strain, and the two bands may appear as a single broad, intense peak or as two resolved peaks.

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-HStretching3200 - 3400Medium, Broad
C-H (Aromatic)Stretching3000 - 3100Medium
C=O (Ketone)Stretching~1750Strong
C=O (Ester)Stretching~1740Strong
C=C (Aromatic)Stretching1600 - 1620Medium
C-O (Ester)Stretching1200 - 1300Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₀H₈BrNO₃), the molecular weight is approximately 270.08 g/mol . A crucial feature in the mass spectrum would be the presence of two molecular ion peaks of nearly equal intensity, one at M and one at M+2. This isotopic signature is characteristic of compounds containing a single bromine atom, due to the natural abundance of its two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

Electron impact (EI) ionization would likely lead to fragmentation of the molecular ion. Common fragmentation pathways for esters include the loss of the alkoxy group (•OCH₃, a loss of 31 mass units) or the entire carbomethoxy group (•COOCH₃, a loss of 59 mass units). Cleavage of the indoline ring is also possible.

Table 4: Predicted Mass Spectrometry Data and Major Fragments

m/z ValueProposed Fragment IdentityNotes
269 / 271[M]⁺• (Molecular Ion)Characteristic 1:1 bromine isotope pattern
238 / 240[M - OCH₃]⁺Loss of the methoxy radical
210 / 212[M - COOCH₃]⁺Loss of the carbomethoxy radical
182 / 184[M - COOCH₃ - CO]⁺Subsequent loss of carbon monoxide

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). For halogenated compounds like this compound, HRMS is particularly informative due to the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two distinct molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule. mdpi.com

In the analysis of related bromo-isothiazole derivatives, such as Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, mass spectrometry revealed a molecular ion (M + Na⁺) peak alongside a corresponding (M + Na⁺ + 2) isotope peak, confirming the presence of one bromine atom. mdpi.com Similarly, for derivatives of 5-bromoindole-2-carboxylic acid, mass spectrometry is a key spectroscopic method used to confirm the structure of the synthesized compounds. d-nb.info While specific HRMS data for the title compound is not detailed in the provided context, the analysis of its derivatives establishes a clear methodological precedent. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) of similar oxindole structures further help in elucidating the molecular structure by identifying characteristic losses of functional groups, such as the carboxyl and methyl groups from the parent ion. researchgate.net

Table 1: Representative Mass Spectrometry Data for a Brominated Isothiazole Derivative

Ion Type Expected m/z Observed Intensity Isotopic Peak (M+2) Observed Intensity
[M + Na]⁺ 287 36% 289 33%

Data derived from the analysis of Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate. mdpi.com

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state. Studies on derivatives of this compound, such as Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate and 1-(5-Bromo-2-oxoindolin-3-ylidene)thiosemicarbazone, have elucidated their precise molecular geometries, intermolecular interactions, and crystal packing arrangements. researchgate.netnih.govnih.gov

Elucidation of Molecular Conformation and Geometry

Crystallographic studies reveal that the core indoline ring system in these derivatives is typically planar or nearly planar. For instance, in Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate, the non-hydrogen atoms are close to planar, which suggests significant electron delocalization across the molecule. nih.gov The dihedral angle between the dithiocarbazate group and the 5-bromoisatin ring is reported to be a mere 7.9 (3)°. nih.gov This planarity is further stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov

The conformation around the C=N bond is a key structural feature. The aforementioned dithiocarbazate derivative exhibits a Z configuration, where the dithiocarbazate and 5-bromoisatin fragments are on the same side of the azomethine bond. nih.gov Conversely, the thiosemicarbazone derivative, 1-(5-Bromo-2-oxoindolin-3-ylidene)thiosemicarbazone, shows an E conformation about the N2—N3 bond. nih.gov

Table 2: Selected Crystallographic Data for a Derivative

Parameter Value
Compound Name Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate
Molecular Formula C₁₀H₈BrN₃OS₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 6.6331 (3)
b (Å) 7.5726 (3)
c (Å) 24.6985 (10)
β (°) 97.141 (4)
Volume (ų) 1230.98 (9)

Data obtained at a temperature of 125 K. researchgate.net

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state architecture of these compounds is governed by a network of non-covalent interactions.

Halogen Bonding: Halogen bonds, where the bromine atom acts as an electrophilic region, are also observed. A C—Br⋯S halogen bond is noted in the structure of the dithiocarbazate derivative, further linking the hydrogen-bonded dimers. researchgate.netnih.gov In other brominated organic compounds, short intermolecular Br⋯O distances are also indicative of halogen bonding interactions that influence crystal packing. nih.govresearchgate.net

π-π Stacking: Aromatic π–π stacking is another significant interaction that stabilizes the crystal lattice. In the thiosemicarbazone derivative, chains are stacked with a centroid–centroid distance of 3.470 (2) Å. nih.gov Similarly, π–π stacking is observed in the dithiocarbazate derivative, contributing to the formation of an interpenetrating molecular framework. nih.gov

Table 3: Hydrogen-Bond Geometry for a Thiosemicarbazone Derivative (Å, °)

D—H⋯A D—H H⋯A D⋯A D—H⋯A
N1—H1⋯S1 0.86 2.82 3.507 (3) 139
N4—H1N4⋯O1 0.87 1.99 2.851 (4) 167
N4—H2N4⋯Br1 0.83 2.91 3.665 (4) 152

Data for 1-(5-Bromo-2-oxoindolin-3-ylidene)thiosemicarbazone. nih.gov

Investigation of Crystal Packing and Supramolecular Assembly

The interplay of the intermolecular forces described above leads to the formation of complex supramolecular assemblies. In the case of Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate, N—H⋯O hydrogen bonds first create molecular dimers. nih.gov These dimers are then interconnected into a three-dimensional network through a combination of C—H⋯S, C—H⋯Br hydrogen bonds, C—Br⋯S halogen bonds, and π–π stacking interactions. researchgate.netnih.gov

For 1-(5-Bromo-2-oxoindolin-3-ylidene)thiosemicarbazone, N—H⋯O and N—H⋯S interactions generate one-dimensional chains that run along the b-axis. nih.gov These chains are further connected into a 3D network by N—H⋯Br interactions and stabilized by π–π stacking along the a-axis. nih.gov The formation of these ordered, multidimensional networks is a hallmark of the crystal engineering of these functional molecules.

Theoretical and Computational Studies on Methyl 5 Bromo 3 Oxoindoline 2 Carboxylate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to investigate the electronic structure and properties of organic molecules. For derivatives of the 5-bromo-isatin and indole-2-carboxylate (B1230498) frameworks, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), have been effectively employed to analyze molecular geometry, electronic orbitals, and vibrational modes. researchgate.netnih.gov

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For complex heterocyclic systems, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often showing good correlation with experimental data from X-ray crystallography. nih.gov

While specific DFT optimization data for Methyl 5-bromo-3-oxoindoline-2-carboxylate is not publicly available, analysis of closely related structures, such as substituted indole-2-carboxylic acids, provides valuable insights. For instance, DFT calculations on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid showed excellent agreement between calculated and experimental bond lengths, with deviations often being minimal. mdpi.com In such structures, the indole (B1671886) ring is nearly planar, and intermolecular interactions, like hydrogen bonding, play a significant role in the crystal packing. mdpi.com For this compound, one would expect the oxoindoline core to be largely planar, with key structural parameters influenced by the steric and electronic effects of the bromine atom and the methyl carboxylate group.

Table 1: Representative Calculated vs. Experimental Bond Lengths (Å) for a Related Indole-2-Carboxylic Acid Derivative Data adapted from a study on 5-methoxy-1H-indole-2-carboxylic acid, serving as a proxy for the indole-2-carboxylate core.

BondCalculated (Å) (ωB97X-D/6-31++G(d,p))Experimental (Å) (X-ray)
C=O (carbonyl)1.2161.211
C-O (ether)1.3551.348
N-H1.0130.865
C-C (ring)1.390 - 1.4401.385 - 1.435

Source: Adapted from MDPI mdpi.com

Electronic structure analysis through methods like Mulliken population analysis or Natural Population Analysis (NPA) reveals the charge distribution across the molecule. bhu.ac.in The electronegative oxygen, nitrogen, and bromine atoms are expected to carry partial negative charges, while the adjacent carbon atoms would be electrophilic centers. This charge distribution is critical for understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). numberanalytics.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. nih.gov A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates high kinetic stability.

For isatin-based compounds, the introduction of a bromine atom at the 5-position has been shown to lower both the HOMO and LUMO energy levels. This is due to the electron-withdrawing inductive effect of the halogen. rsc.org This lowering of the LUMO energy makes the molecule a better electron acceptor. Computational studies on related indigo (B80030) compounds show that moving the bromo-substituent from the 5-position to the 6-position can further modulate these energy levels. rsc.org

Table 2: Effect of Bromine Substitution on Calculated Frontier Orbital Energies (eV) in a Related Isatin-based System

CompoundE(HOMO)E(LUMO)ΔE (HOMO-LUMO Gap)
Unsubstituted Analog-5.85-3.991.86
5,5'-Dibromo Substituted Analog-6.33-4.122.21

Source: Adapted from RSC Advances rsc.org

These calculations suggest that the 5-bromo substitution in this compound would lower its frontier orbital energies compared to an unsubstituted version, influencing its behavior in chemical reactions. The HOMO is typically delocalized over the indole ring, particularly the electron-rich pyrrole (B145914) moiety, while the LUMO is often centered on the electron-deficient carbonyl groups and the C2-C3 bond. researchgate.net

Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the method, leading to excellent agreement with experimental data. core.ac.uknih.gov

For this compound, key vibrational modes would include the N-H stretch, C=O stretches for both the ketone and ester groups, C-N stretching, C-Br stretching, and various aromatic C-C and C-H vibrations. DFT studies on related molecules like 5-halocytosines and indole derivatives have shown that calculated spectra can reliably predict these bands. nih.govresearchgate.net For example, the C=O stretching vibrations are typically strong in the IR spectrum and are predicted in the 1700-1800 cm⁻¹ region. niscpr.res.in The N-H stretching vibration is expected around 3300-3500 cm⁻¹, with its exact position sensitive to hydrogen bonding. mdpi.com

Table 3: Typical Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Functional Groups Present in the Target Molecule Data adapted from studies on related benzonitrile (B105546) and quinoline (B57606) compounds.

Vibrational ModeTypical Calculated Range (Scaled) (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H Stretch3350 - 35003330 - 3490
C-H Stretch (Aromatic)3020 - 31003015 - 3105
C=O Stretch (Ketone/Ester)1710 - 17801700 - 1770
C-N Stretch1290 - 13501290 - 1340
C-Br Stretch500 - 650510 - 640

Source: Adapted from CORE core.ac.uk and PMC nih.gov

By correlating the calculated frequencies and intensities with an experimental spectrum, each observed band can be confidently assigned to a specific molecular motion, providing a detailed structural confirmation of the molecule.

Mechanistic Investigations of Synthetic Pathways and Chemical Transformations

Computational chemistry is instrumental in mapping the reaction pathways for the synthesis and transformation of complex molecules. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed, revealing the step-by-step mechanism.

The synthesis of the indole core and its derivatives can proceed through various routes, including the Fischer, Larock, and Bartoli indole syntheses, as well as modern transition-metal-catalyzed cyclizations. niscpr.res.innih.govmdpi.com DFT calculations are crucial for understanding the regioselectivity and stereoselectivity of these reactions.

Transition state (TS) analysis involves locating the highest energy point along the lowest energy reaction path connecting reactants and products. The energy of this TS determines the activation energy barrier of the reaction. For complex multi-step reactions, like the Fischer indole synthesis, computations can compare the energy barriers of competing pathways to predict the major product. nih.gov For example, calculations have shown that the key nih.govnih.gov-sigmatropic rearrangement step can be disfavored by electron-withdrawing groups, thus controlling the final regiochemical outcome. nih.gov

In the context of transition-metal-catalyzed reactions, such as the palladium-catalyzed intramolecular cyclization of alkynes and imines, DFT can elucidate the catalytic cycle. organic-chemistry.org It can model key steps like oxidative addition, migratory insertion, and reductive elimination. Studies on Cu- and Pd-catalyzed C-N cross-coupling reactions to form fused indoles have used DFT to show how the catalyst and substrate structure influence whether oxidative addition or reductive elimination is the rate-determining step, thereby explaining observed chemoselectivity. acs.org A plausible synthetic route to this compound could involve the cyclization of a suitably substituted aniline (B41778) derivative, and transition state analysis would be key to optimizing this process.

While many indole syntheses proceed through ionic or pericyclic mechanisms, radical pathways offer alternative and powerful strategies for C-C and C-N bond formation. The synthesis of indolines, the reduced form of indoles, can be achieved through intramolecular radical cyclization. nih.gov

Computational methods are well-suited to study the transient and highly reactive nature of radical intermediates. rsc.org DFT calculations can model reaction pathways involving single-electron transfer (SET) steps to generate radical species. For instance, the FeCl₃-promoted oxidative radical cyclization to form isoindole derivatives has been studied computationally, showing the formation of a radical intermediate followed by a 5-exo-trig cyclization and a second cyclization onto an aromatic ring. mdpi.com Similarly, electrochemical methods can trigger radical cascade cyclizations, and DFT calculations have been used to support the proposed mechanism involving trifluoromethylation-triggered cyclization to form complex indole-fused tricycles. researchgate.net These studies highlight the potential for radical-based strategies in synthesizing or modifying the this compound scaffold, with computational analysis providing essential mechanistic clarity.

Molecular Dynamics Simulations

There are no specific molecular dynamics simulation studies published in the scientific literature for this compound. This type of simulation is crucial for understanding the conformational landscape of a molecule, its flexibility, and its interactions with surrounding molecules, such as solvents or biological macromolecules, over time. The absence of such studies means that the dynamic behavior and conformational preferences of this specific compound remain unexplored from a computational standpoint.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Similarly, a search of scientific databases reveals no published research that applies Hirshfeld surface analysis to this compound. This computational method is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. Through the generation of 2D fingerprint plots from the 3D Hirshfeld surface, researchers can decode the complex network of interactions that govern the crystal packing of a molecule.

Due to the lack of available research data, a data table on the intermolecular interactions of this compound cannot be generated.

Synthetic Utility and Applications in Advanced Organic Synthesis

Methyl 5-bromo-3-oxoindoline-2-carboxylate as a Versatile Synthetic Building Block

The chemical reactivity of this compound is rich and varied, making it a highly versatile synthetic intermediate. The presence of multiple reactive sites allows for a wide range of chemical transformations. The C3-position is susceptible to both electrophilic and nucleophilic attack, enabling the introduction of a variety of substituents. The enolizable C3-carbonyl group can participate in a plethora of condensation reactions, while the ester group at the C2-position can be readily modified or removed. Furthermore, the bromine atom at the C5-position of the aromatic ring serves as a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other functional groups. This multi-faceted reactivity profile has established this compound as a privileged scaffold in organic synthesis.

The inherent reactivity of the oxindole (B195798) core, particularly the C3-position, allows for its participation in various bond-forming reactions. For instance, the condensation of 5-bromoisatin (B120047), a closely related precursor, with S-methyldithiocarbazate yields a dithiocarbazate imine derivative, showcasing the reactivity of the C3-carbonyl group. nih.gov This reactivity is fundamental to the role of this compound as a versatile building block for more complex structures.

Precursor for the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a key starting material in the total synthesis and derivatization of a multitude of complex organic molecules. Its rigid bicyclic core provides a solid foundation upon which intricate stereochemical and functional group arrangements can be constructed.

Role in Alkaloid Synthesis and Natural Product Derivatives

The 5-bromoindole (B119039) and oxindole moieties are prevalent structural motifs in a vast number of naturally occurring alkaloids and other bioactive natural products. Consequently, this compound serves as an invaluable precursor for the synthesis of these complex molecules. The bromine atom can be strategically utilized in cross-coupling reactions to build the carbon skeleton of the target natural product. For instance, a regioselective synthesis of N-carbomethoxy-2,3,5-tribromoindole has been described as a key step in the total synthesis of bromoindole alkaloids from Laurencia brongniartii. nih.gov While this example starts from a different indole (B1671886) derivative, the principle of utilizing a bromo-substituted indole core for the synthesis of complex alkaloids is directly applicable. The oxindole core itself is central to a large family of indoline (B122111) alkaloids, and strategies for the total synthesis of these compounds often involve the construction and elaboration of this key structural unit. nih.gov

The development of efficient synthetic routes to heterocyclic ring systems using transition metals has been successfully applied to the total synthesis of various biologically active alkaloids, including carbazole (B46965) alkaloids and crispine A. researchgate.net The presence of the bromine atom in this compound makes it an ideal substrate for such transition metal-catalyzed methodologies.

Construction of Spiro-Oxindole Derivatives

Spiro-oxindoles represent a particularly important class of compounds with a wide range of biological activities. mdpi.com The C3-position of the oxindole ring is a spirogenic center, and its functionalization is a key strategy for the synthesis of these complex three-dimensional structures. This compound is an excellent precursor for the construction of spiro-oxindole derivatives. The C3-carbonyl group can undergo reactions with various bifunctional reagents to form spirocyclic systems.

A common approach involves the 1,3-dipolar cycloaddition of azomethine ylides with the exocyclic double bond of a 2-oxoindolin-3-ylidene derivative, which can be generated from the parent oxindole. nih.gov The synthesis of spirooxindole-pyrrolidines carrying four vicinal stereogenic centers has been achieved through this methodology, catalyzed by silver acetate (B1210297) complexes. nih.gov Furthermore, the reaction of 3-isothiocyanato oxindoles with 3-nitroindoles, catalyzed by zinc triflate, leads to the formation of polycyclic spirooxindoles. nih.gov Although these examples may use N-unprotected or differently substituted oxindoles, the fundamental reactivity at the C3 position remains the same for this compound, making it a suitable substrate for similar transformations. The synthesis of spiro-epoxyoxindoles via enantioselective Darzens reactions also highlights the versatility of the oxindole core in constructing spirocycles. rsc.org

Reaction TypeReactantsCatalyst/ConditionsProduct
1,3-Dipolar CycloadditionAzomethine ylides and 2-oxoindolin-3-ylidene derivativesAgOAc/TF-BiphamPhosSpirooxindole-pyrrolidines
Michael/Cyclization3-Isothiocyanato oxindoles and 3-nitroindolesZn(OTf)₂/Bis(oxazoline)Polycyclic spirooxindoles
Darzens ReactionAcyl bromides and oxindolesChiral hydrogen bonding ligandSpiro-epoxyoxindoles

Preparation of Conformationally Constrained Amino Acid Analogues and Peptidomimetics

Conformationally constrained amino acid analogues and peptidomimetics are of significant interest in medicinal chemistry as they can mimic or block the biological activity of natural peptides with improved stability and bioavailability. nih.gov The rigid scaffold of this compound provides an excellent template for the synthesis of such constrained systems. By incorporating the oxindole core into a peptide backbone, it is possible to introduce specific conformational biases.

While direct synthesis of peptidomimetics from this compound is not extensively documented in readily available literature, the principles of peptidomimetic design suggest its potential. The synthesis of peptidomimetics often involves the use of rigid building blocks to control the peptide's secondary structure. purdue.edu The oxindole structure can serve as such a building block. For example, the synthesis of peptidomimetics based on a thiazolidine (B150603) moiety has been shown to induce β-turn formation. mdpi.com Similarly, the rigid bicyclic structure of the oxindole could be used to create specific turns or helical structures in a peptide chain.

Development of Diverse Compound Libraries through Chemical Derivatization

The amenability of this compound to a wide range of chemical modifications makes it an ideal starting point for the generation of diverse compound libraries for high-throughput screening in drug discovery. nih.gov The bromine atom at the C5-position is particularly useful for this purpose, as it allows for the introduction of a variety of substituents using robust and high-yielding cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

The synthesis of a series of novel 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety demonstrates the utility of the bromo-oxindole scaffold in creating libraries of potential antitumor agents. mdpi.comnih.gov Similarly, the synthesis of 5-bromoindole-2-carboxylic acid hydrazone derivatives as potential inhibitors of VEGFR-2 tyrosine kinase further illustrates the derivatization potential of this scaffold. researchgate.net These studies highlight how the 5-bromoindole core can be systematically modified to explore structure-activity relationships and identify potent bioactive molecules.

Derivatization StrategyReaction TypeFunctional Group Introduced
C5-PositionSuzuki CouplingAryl, Heteroaryl
C5-PositionHeck CouplingAlkenyl
C5-PositionSonogashira CouplingAlkynyl
C3-PositionCondensation ReactionsVarious heterocycles
N1-PositionAlkylation/ArylationAlkyl, Aryl groups

Application in One-Pot and Cascade Reactions for Molecular Complexity Generation

One-pot and cascade reactions are powerful tools in modern organic synthesis as they allow for the construction of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. The multiple reactive sites of this compound make it an excellent substrate for such complexity-generating transformations.

A tandem cyclization/addition/cyclization strategy involving hydrazonyl radicals has been developed for the synthesis of pyrazoline-functionalized oxindoles. acs.org This type of reaction, where multiple bonds are formed in a single sequence, exemplifies the potential of the oxindole scaffold in cascade reactions. While this specific example may not start from this compound, the reactivity of the oxindole core is central to the transformation. The development of a cascade reaction to access complex tetrahydro-3,4'-biisoquinolines further underscores the power of cascade processes in generating molecular complexity from relatively simple precursors. acs.org The application of such strategies to this compound could provide rapid access to novel and complex heterocyclic systems.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

The oxoindoline scaffold is a prominent structural motif found in numerous natural products and pharmaceutically active compounds. rsc.org The substituents at the C-3 position, in particular, play a crucial role in determining the biological activity of these molecules. rsc.orgacs.org Consequently, substantial research has been dedicated to developing methods for the synthesis and functionalization of this core structure.

Key methodological advancements in the field include the development of catalytic enantioselective syntheses to control the stereochemistry at the C-3 position. acs.org Various strategies have been successfully employed, such as the enantioselective addition of nucleophiles to isatins, the use of unprotected 3-substituted oxindoles as nucleophiles, and the functionalization of oxindole-derived alkenes. acs.org Furthermore, compounds such as 3-monohalooxindoles have been identified as versatile building blocks due to the dual nucleophilic and electrophilic character of the C-3 position, enabling the construction of diverse 3,3-disubstituted and spirooxindole derivatives. nih.gov The synthesis of such halooxindoles has been achieved through novel methods, including the acidolysis of 3-phosphate-substituted oxindoles. nih.gov These approaches highlight the ongoing innovation in creating structurally diverse and stereochemically complex oxoindoline molecules.

Emerging Synthetic Strategies for Highly Substituted Oxoindoline Scaffolds

The demand for structurally diverse and complex chiral compounds for drug discovery programs continues to drive the development of new synthetic strategies for oxoindoline scaffolds. rsc.orgacs.org Emerging methods focus on efficiency, atom economy, and the ability to construct multiple stereocenters in a single step.

One prominent area is the use of cycloaddition reactions. For instance, enantioselective [3+2] and [4+2] cycloadditions have been developed to construct spirocyclic oxindoles and other fused-ring systems. acs.orgpolimi.it Light-driven, visible-light Paternò–Büchi reactions of oxindole (B195798) enol ethers have also been reported, allowing for the simultaneous functionalization at the C2 and C3 positions with high regio- and diastereoselectivity. researchgate.net Another powerful strategy involves C-H functionalization, which allows for the direct introduction of new substituents onto the oxoindoline core without the need for pre-functionalized starting materials. Additionally, multicomponent reactions are gaining traction for the synthesis of highly substituted pyrrolidine-spirooxindole derivatives through processes like 1,3-dipolar cycloadditions. tandfonline.com These advanced strategies provide access to previously unattainable chemical space and facilitate the rapid generation of libraries of complex oxoindoline derivatives.

Exploration of Untapped Reactivity Profiles and Transformation Pathways

While significant progress has been made, the full reactivity profile of the oxoindoline scaffold, and specifically of functionalized derivatives like Methyl 5-bromo-3-oxoindoline-2-carboxylate, remains an area ripe for exploration. The presence of multiple reactive sites—the C3-keto group, the enolizable C3-proton, the ester at C2, and the bromine at C5—offers a platform for discovering novel transformations.

The tautomeric equilibrium between the keto and enol forms of 3-oxoindolines presents opportunities for selective reactions. rsc.orgnih.gov The enol or silyl (B83357) enol ether derivatives can participate in unique cycloaddition reactions, as demonstrated by light-driven processes. researchgate.net The bromine atom at the C5 position is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of aryl, alkyl, and alkynyl groups to further diversify the scaffold. The combination of the C2-ester and C3-keto functionalities could be exploited in tandem or cascade reactions. For example, a reaction could be initiated at one position, leading to a subsequent transformation at the other, enabling the rapid construction of complex polycyclic systems. beilstein-journals.org Investigating the reactivity of this specific substrate in metal-catalyzed and organocatalytic reactions could unveil new synthetic pathways. acs.orgacs.org

Potential for Novel Methodological Development in Synthetic Organic Chemistry

The unique structural and electronic properties of "this compound" make it an ideal substrate for the development of novel synthetic methodologies. Its multifaceted reactivity can serve as a testbed for new catalytic systems and reaction concepts that could have broader applications in organic synthesis.

Future research could focus on developing substrate-controlled divergent syntheses, where slight modifications to reaction conditions or catalysts could selectively steer the transformation towards different complex scaffolds from the same starting material. polimi.it The development of novel dearomatization reactions starting from indole (B1671886) precursors could provide efficient access to this and other highly functionalized oxoindoline cores. Furthermore, the exploration of photoredox catalysis could unlock new C-H functionalization and cross-coupling pathways that are complementary to existing methods. rsc.org The insights gained from studying the reactivity of this compound could lead to the design of new organocatalysts or transition metal complexes tailored for specific transformations on the oxoindoline framework, contributing fundamentally to the toolkit of synthetic organic chemistry. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-bromo-3-oxoindoline-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via condensation reactions followed by bromination. For example, a general procedure (GP3) involves reacting a brominated indanone derivative (e.g., 5-bromo-2,3-dihydro-1H-inden-1-one) with a methyl ester reagent under basic conditions. Reaction optimization includes controlling stoichiometry, temperature (e.g., 60–80°C), and solvent polarity (e.g., THF or DCM). Yields can reach ~68–88% after purification by column chromatography (pentane:ethyl acetate gradients) .

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer : Key characterization methods include:

  • IR Spectroscopy : Peaks at ~1746 cm⁻¹ (ester C=O) and ~1716 cm⁻¹ (ketone C=O) confirm functional groups .
  • HRMS : Exact mass determination (e.g., [M+H]+ calculated vs. observed) validates molecular formula .
  • TLC : Retention factor (Rf) values (e.g., 0.3–0.7 in pentane:ethyl acetate) monitor reaction progress .

Q. What crystallographic tools are used to determine its molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL (for refinement) and ORTEP-III (for graphical representation) resolves bond lengths, angles, and stereochemistry. High-resolution data (>1.0 Å) ensures accuracy, while twinning analysis addresses structural ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Systematic optimization involves:

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction kinetics.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions.
    Post-synthesis, flash chromatography with gradient elution (e.g., hexane:ethyl acetate 9:1 → 3:2) isolates the product .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Conflicting data (e.g., unexpected IR peaks or HRMS adducts) require:

  • Cross-Validation : Use NMR (¹H/¹³C) to confirm proton environments and carbon connectivity.
  • Isotopic Labeling : Introduce deuterated analogs to trace signal origins.
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What strategies are employed to study its potential bioactivity?

  • Methodological Answer : Bioactivity assessment includes:

  • SAR Studies : Modifying substituents (e.g., replacing bromine with methoxy) to evaluate cytotoxicity or enzyme inhibition.
  • Apoptosis Assays : Caspase-based ASAP HTS assays identify apoptosis-inducing derivatives (e.g., EC₅₀ values for lead compounds) .
  • In Silico Docking : Molecular dynamics simulations predict binding affinity to target proteins (e.g., kinases) .

Q. How is the compound utilized in heterocyclic chemistry for drug discovery?

  • Methodological Answer : The indoline core serves as a scaffold for synthesizing spirocyclic derivatives (e.g., dispiro[indoline-pyrrolidine-thiazolidine] hybrids). Key steps include:

  • Cycloaddition Reactions : [3+2] cycloadditions with azomethine ylides.
  • Post-Functionalization : Bromine allows Suzuki couplings for aryl/heteroaryl diversification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.